Bid BH3 (80-99), FAM labeled

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

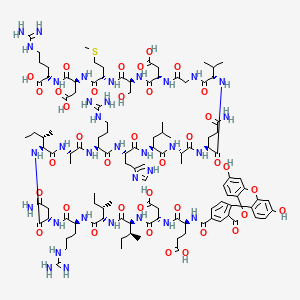

Bid BH3 (80-99), FAM labeled, is a biologically active peptide derived from the BH3 domain of the Bid protein. This peptide is labeled with 5-carboxyfluorescein (FAM), a fluorescent dye, which allows for easy detection and tracking in various biological assays. Bid is a pro-apoptotic member of the BCL-2 family, which plays a crucial role in the regulation of apoptosis, or programmed cell death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bid BH3 (80-99), FAM labeled, involves solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The FAM label is typically attached to the N-terminus of the peptide during the final stages of synthesis. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale HPLC systems are employed for purification. The peptide is then lyophilized and stored under specific conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Bid BH3 (80-99), FAM labeled, primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with other proteins, particularly members of the BCL-2 family, to exert its biological effects .

Common Reagents and Conditions

The peptide is typically used in aqueous buffer solutions for biological assays. Common reagents include phosphate-buffered saline (PBS) and other physiological buffers. The peptide’s interactions are studied under conditions that mimic the cellular environment .

Major Products Formed

The primary product of interest is the complex formed between this compound, and its binding partners, such as BAX and BAK proteins. These interactions lead to the activation of apoptotic pathways .

Applications De Recherche Scientifique

Cancer Research

Bid BH3 (80-99), FAM labeled is extensively used in cancer research to understand apoptosis mechanisms and evaluate the effectiveness of BH3 mimetics—compounds designed to inhibit anti-apoptotic BCL-2 proteins.

- Case Study : A study investigated the effects of various BH3 mimetics on cancer cell lines. The researchers used fluorescently labeled Bid peptides to monitor mitochondrial changes during apoptosis. They found that the presence of Bid significantly enhanced the sensitivity of cancer cells to these mimetics, demonstrating its potential as a therapeutic target .

Neurobiology

In neurobiology, Bid's role in neuronal apoptosis has been studied using FAM-labeled peptides. Understanding how Bid mediates cell death in neurons can provide insights into neurodegenerative diseases.

- Case Study : Research demonstrated that oxidative stress-induced neuronal death was mediated by Bid activation. Utilizing FAM-labeled Bid peptides allowed researchers to visualize the translocation of tBid to mitochondria in neuronal cells under stress conditions, highlighting its role as a critical player in neurodegeneration .

Drug Development

The applications of this compound extend to drug development, particularly in screening novel compounds that can modulate apoptotic pathways.

- Case Study : A recent study employed FAM-labeled Bid peptides to screen a library of small molecules for potential anti-cancer drugs. The fluorescence intensity correlated with the degree of apoptosis induced in treated cells, providing a high-throughput screening method for identifying effective compounds .

Data Tables

The following table summarizes key findings from studies utilizing this compound:

| Study | Application | Findings | Methodology |

|---|---|---|---|

| Study 1 | Cancer Research | Enhanced sensitivity of cancer cells to BH3 mimetics | Fluorescent imaging with FAM-labeled peptides |

| Study 2 | Neurobiology | Visualization of tBid translocation during oxidative stress | Live-cell imaging with FAM labeling |

| Study 3 | Drug Development | High-throughput screening for novel apoptotic modulators | Fluorescence intensity measurement |

Mécanisme D'action

Bid BH3 (80-99), FAM labeled, exerts its effects by binding to and activating pro-apoptotic proteins such as BAX and BAK. This binding induces conformational changes in these proteins, leading to their activation and the subsequent permeabilization of the mitochondrial membrane. This process triggers the release of cytochrome c and other pro-apoptotic factors, ultimately leading to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bim BH3: Another BH3-only peptide that interacts with BCL-2 family proteins to induce apoptosis.

Bad BH3: A peptide that binds to and inhibits anti-apoptotic BCL-2 proteins, promoting cell death.

Noxa BH3: A peptide that specifically targets MCL-1, an anti-apoptotic protein, to induce apoptosis

Uniqueness

Bid BH3 (80-99), FAM labeled, is unique due to its specific sequence and the presence of the FAM label, which allows for fluorescence-based detection. This makes it particularly useful for real-time monitoring of protein interactions and apoptotic processes in live cells .

Propriétés

Formule moléculaire |

C116H171N33O38S |

|---|---|

Poids moléculaire |

2667.9 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C116H171N33O38S/c1-14-53(8)89(147-104(176)74(43-82(118)154)142-96(168)67(21-18-35-127-114(121)122)138-109(181)90(54(9)15-2)149-110(182)91(55(10)16-3)148-105(177)77(46-87(162)163)144-97(169)69(30-32-84(156)157)136-94(166)58-23-26-63-62(39-58)112(185)187-116(63)64-27-24-60(151)41-79(64)186-80-42-61(152)25-28-65(80)116)108(180)132-57(12)93(165)134-66(20-17-34-126-113(119)120)95(167)141-73(40-59-47-125-50-130-59)101(173)140-72(38-51(4)5)100(172)131-56(11)92(164)135-68(29-31-81(117)153)99(171)146-88(52(6)7)107(179)129-48-83(155)133-75(44-85(158)159)102(174)145-78(49-150)106(178)137-70(33-37-188-13)98(170)143-76(45-86(160)161)103(175)139-71(111(183)184)22-19-36-128-115(123)124/h23-28,39,41-42,47,50-57,66-78,88-91,150-152H,14-22,29-38,40,43-46,48-49H2,1-13H3,(H2,117,153)(H2,118,154)(H,125,130)(H,129,179)(H,131,172)(H,132,180)(H,133,155)(H,134,165)(H,135,164)(H,136,166)(H,137,178)(H,138,181)(H,139,175)(H,140,173)(H,141,167)(H,142,168)(H,143,170)(H,144,169)(H,145,174)(H,146,171)(H,147,176)(H,148,177)(H,149,182)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,183,184)(H4,119,120,126)(H4,121,122,127)(H4,123,124,128)/t53-,54-,55-,56-,57-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,88-,89-,90-,91-/m0/s1 |

Clé InChI |

LPYGCOPVEHQUSA-GVUDQSTCSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

SMILES canonique |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.